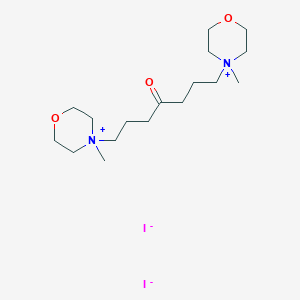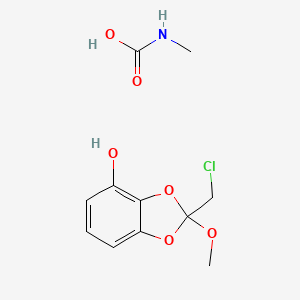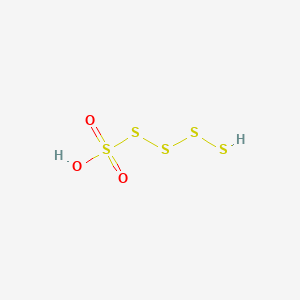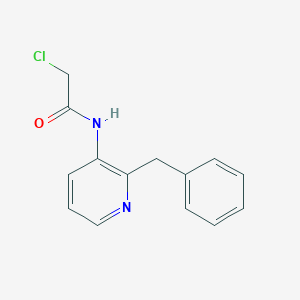
iron;1,1,2-trichloro-N-propylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;1,1,2-trichloro-N-propylpropan-1-amine is a chemical compound that features a complex structure with iron as a central element. This compound is known for its unique properties and potential applications in various scientific fields. It is characterized by the presence of three chlorine atoms and a propylamine group attached to a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron;1,1,2-trichloro-N-propylpropan-1-amine typically involves the reaction of iron salts with 1,1,2-trichloro-N-propylpropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Iron;1,1,2-trichloro-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states or to remove chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Iron;1,1,2-trichloro-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of iron;1,1,2-trichloro-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1,2-Trichloro-N-propylpropan-1-amine: Lacks the iron component but has a similar structure.
Iron;1,1,2-trichloro-N-methylpropan-1-amine: Similar structure with a methyl group instead of a propyl group.
Uniqueness: Iron;1,1,2-trichloro-N-propylpropan-1-amine is unique due to the presence of iron, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where iron’s catalytic or electronic properties are beneficial.
Propriétés
Numéro CAS |
61331-62-2 |
|---|---|
Formule moléculaire |
C6H12Cl3FeN |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
iron;1,1,2-trichloro-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H12Cl3N.Fe/c1-3-4-10-6(8,9)5(2)7;/h5,10H,3-4H2,1-2H3; |
Clé InChI |
ABAFGOUQYNRYHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C(C)Cl)(Cl)Cl.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)


![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)



![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)




![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)

